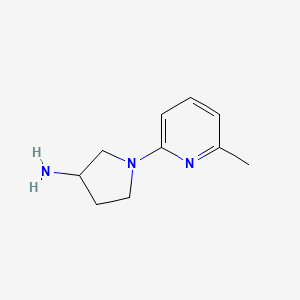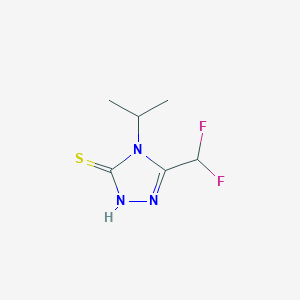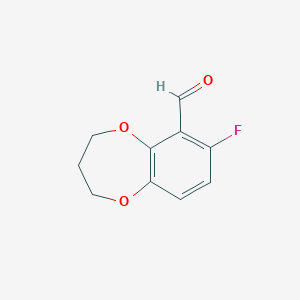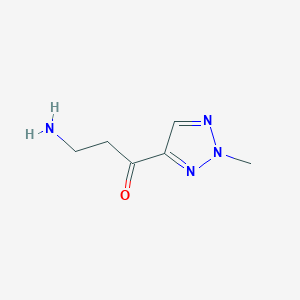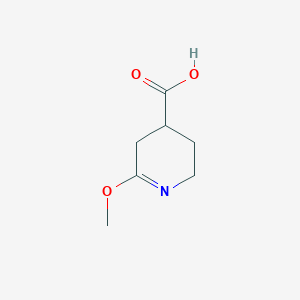
6-Methoxy-2,3,4,5-tetrahydropyridine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-2,3,4,5-tetrahydropyridine-4-carboxylic acid is a heterocyclic compound that belongs to the tetrahydropyridine family This compound is characterized by a tetrahydropyridine ring substituted with a methoxy group at the 6th position and a carboxylic acid group at the 4th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,3,4,5-tetrahydropyridine-4-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2,3,4,5-tetrahydropyridine and methoxy-substituted precursors.
Carboxylation: The carboxylic acid group at the 4th position is introduced through carboxylation reactions, often involving carbon dioxide and a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automation can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
6-Methoxy-2,3,4,5-tetrahydropyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the tetrahydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like methanol, ammonia, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.
科学的研究の応用
6-Methoxy-2,3,4,5-tetrahydropyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-Methoxy-2,3,4,5-tetrahydropyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
2,3,4,5-Tetrahydropyridine: Lacks the methoxy and carboxylic acid groups, making it less versatile in chemical reactions.
6-Methoxy-2,3,4,5-tetrahydropyridine: Similar structure but lacks the carboxylic acid group, affecting its reactivity and applications.
2,3,4,5-Tetrahydropyridine-4-carboxylic acid: Lacks the methoxy group, which may influence its biological activity.
Uniqueness
6-Methoxy-2,3,4,5-tetrahydropyridine-4-carboxylic acid is unique due to the presence of both methoxy and carboxylic acid groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for diverse chemical modifications and biological activities.
特性
分子式 |
C7H11NO3 |
|---|---|
分子量 |
157.17 g/mol |
IUPAC名 |
6-methoxy-2,3,4,5-tetrahydropyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c1-11-6-4-5(7(9)10)2-3-8-6/h5H,2-4H2,1H3,(H,9,10) |
InChIキー |
OGRLHLVKFOSKGH-UHFFFAOYSA-N |
正規SMILES |
COC1=NCCC(C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[Methyl(oxan-4-YL)amino]thiophene-2-carbaldehyde](/img/structure/B13167713.png)

![1-[1-(Aminomethyl)cyclopropyl]-2-methylpropan-1-one](/img/structure/B13167720.png)




